

Application Notes and Protocols for Long-Term Fluorescence Preservation Using SHIELD

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Compound of Interest

Compound Name: Shield-2

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Introduction

SHIELD (Stabilization to Harsh conditions via Intramolecular Epoxide Linkages to prevent Degradation) is a tissue preservation technique that offers exceptional protection of endogenous fluorescence, protein antigenicity, nucleic acids, and overall tissue architecture.[1][2][3] This method is particularly valuable for long-term storage of fluorescently labeled samples, as it safeguards signals against quenching and degradation.[2] SHIELD-processed tissues can be stored for several months at 4°C in phosphate-buffered saline (PBS) with 0.02% sodium azide without a significant loss of fluorescence or structural integrity.[4][5]

The protective mechanism of SHIELD relies on a polyfunctional epoxide that forms both intramolecular and intermolecular crosslinks with biomolecules.[3] This creates a stable, tissue-gel hybrid that reinforces the tertiary structure of proteins, including fluorescent proteins, making them resistant to denaturation and degradation.[2][3]

Key Advantages of SHIELD for Fluorescence Preservation

- **Superior Signal Retention:** SHIELD provides robust protection of fluorescent protein signals, even under harsh conditions such as elevated temperatures and exposure to detergents.[2]

- **Long-Term Stability:** Tissues processed with SHIELD can be stored for extended periods (several months) at 4°C with minimal loss of fluorescence.[4][5]
- **Compatibility:** The SHIELD protocol is compatible with a wide range of fluorescent proteins and dyes.[2]
- **Preservation of Biomolecules:** Beyond fluorescence, SHIELD also preserves the integrity of proteins for immunolabeling and nucleic acids for in situ hybridization.[1][6]
- **Reduced Autofluorescence:** SHIELD-treated tissues often exhibit lower background autofluorescence compared to tissues fixed with traditional aldehydes like glutaraldehyde.[2]

Quantitative Data on Fluorescence Preservation

While the literature consistently reports superior fluorescence preservation with SHIELD for long-term storage, specific quantitative time-course data on the percentage of fluorescence retention over several months at 4°C is not readily available in the reviewed sources. The available data primarily focuses on the protective effects of SHIELD under harsh experimental conditions.

Table 1: Qualitative Comparison of Fluorescence Preservation under Harsh Conditions

Treatment Condition	SHIELD-Preserved Tissue	Paraformaldehyde (PFA)-Fixed Tissue	Glutaraldehyde (GA)-Fixed Tissue	Reference
Heat Exposure (70°C for 24 hours)	Signal retention observed	Dramatically reduced fluorescence	Dramatically reduced fluorescence	[2]
Exposure to Organic Solvents and Detergents	Largely retained fluorescence	Dramatic loss of fluorescent protein signal	Not specified	[2]

Experimental Protocols

Reagent Preparation

SHIELD Perfusion Solution (for one mouse)

- 10 g SHIELD epoxy resin
- 5 mL 1 M sodium phosphate buffer
- 0.5 mL 5 M NaCl
- 6.25 mL 32% PFA solution
- Fill with DI water to 50 mL
- Make fresh before perfusion.[\[7\]](#)

SHIELD OFF Solution

- 50% SHIELD-Epoxy Solution
- 25% SHIELD Buffer Solution
- 25% DI Water
- Prepare fresh.[\[4\]](#)

SHIELD ON Solution

- Ready-to-use solution, often supplied in kits.[\[2\]](#)

Protocol 1: SHIELD Processing of a Whole Mouse Brain

This protocol is adapted from Chung Lab Resources.[\[4\]](#)

1. Perfusion and Fixation: a. Anesthetize the mouse according to approved institutional protocols. b. Transcardially perfuse with ice-cold PBS until the blood is cleared. c. Perfuse with 20 mL of ice-cold SHIELD Perfusion Solution at a flow rate of 5 mL/min. d. Dissect the brain and incubate it in 15-20 mL of ice-cold SHIELD Perfusion Solution for 48 hours at 4°C with shaking.

2. Epoxidation: a. Transfer the brain to 20 mL of pre-chilled SHIELD OFF Solution and incubate for 24 hours at 4°C with shaking. b. Transfer the brain to 40 mL of SHIELD ON Solution pre-heated to 37°C. c. Incubate for 24 hours at 37°C with shaking to complete tissue gelation.

3. Washing and Storage: a. Wash the brain in 1X PBS with 0.02% sodium azide overnight at room temperature. b. For long-term storage, keep the brain in 1X PBS with 0.02% sodium azide at 4°C. Samples can be stored for several months under these conditions.[\[4\]](#)

Protocol 2: SHIELD Processing of PFA-Fixed Tissue Slices

This protocol is a general guideline for post-fixation of already fixed tissues.

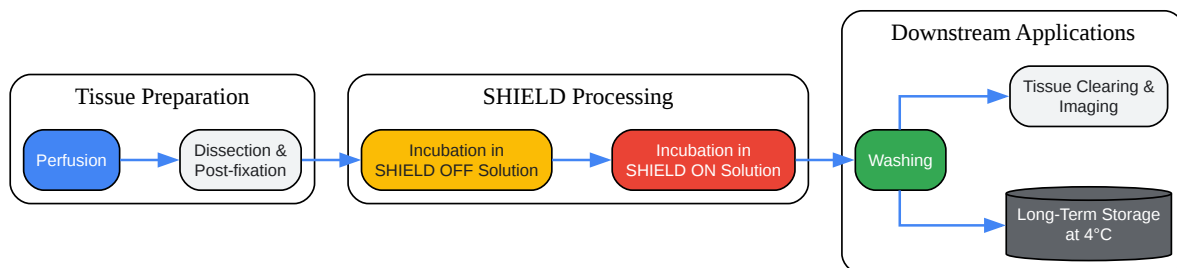
1. Initial Fixation: a. Perfuse the animal with 4% PFA and post-fix the dissected tissue in 4% PFA overnight at 4°C. b. Store the tissue in PBS with 0.02% sodium azide at 4°C.

2. SHIELD Incubation: a. Incubate the tissue slices in SHIELD OFF Solution for 3-4 days at 4°C with gentle agitation. The volume should be sufficient to fully immerse the tissue. b. Transfer the slices to SHIELD ON Solution and incubate for 24 hours at 37°C with gentle agitation.

3. Washing and Storage: a. Wash the tissue slices in 1X PBS with 0.02% sodium azide three times for 1 hour each at room temperature. b. Store the slices in 1X PBS with 0.02% sodium azide at 4°C for long-term preservation of fluorescence.

Visualizations

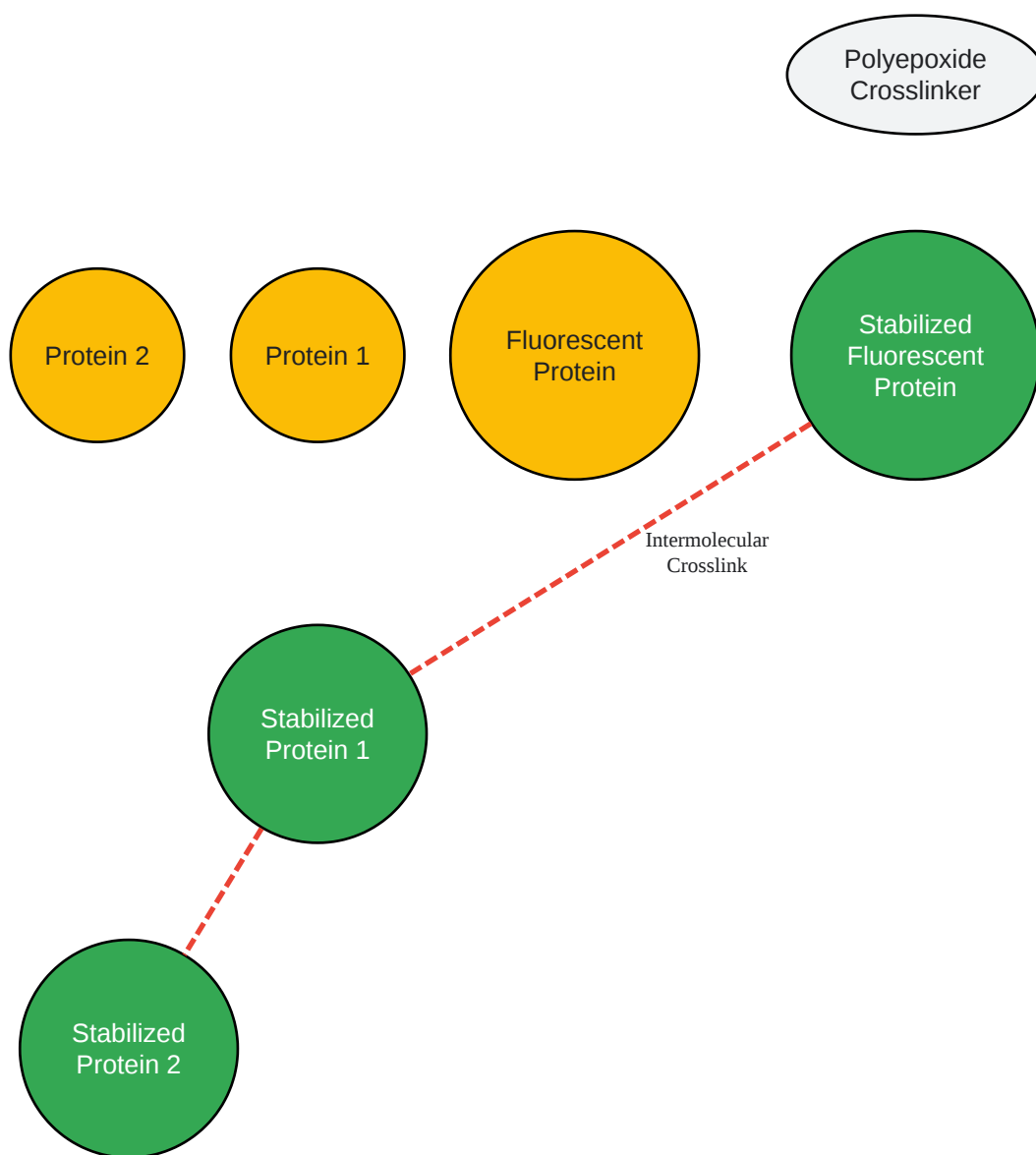
SHIELD Experimental Workflow



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Caption: Experimental workflow for SHIELD tissue processing.

Mechanism of SHIELD Fluorescence Preservation



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Caption: SHIELD's protective mechanism via crosslinking.

Troubleshooting

Table 2: Common Issues and Solutions in SHIELD Processing

Issue	Possible Cause	Recommended Solution
Incomplete Tissue Clearing	Insufficient SHIELD processing time.	Increase incubation times in SHIELD OFF and ON solutions, especially for larger or denser tissues.
Inadequate perfusion.	Ensure thorough clearing of blood with PBS before perfusing with SHIELD solution.	
Expired or improperly stored reagents.	Check the expiration dates of SHIELD reagents and store them according to the manufacturer's instructions. [4]	
Loss of Fluorescence Signal	High temperatures during clearing.	If using passive clearing, opt for lower temperatures (e.g., 37-45°C) for a longer duration to better preserve fluorescence. Active clearing at 40-45°C may yield better signal retention than passive clearing at higher temperatures. [4]
Incomplete SHIELD crosslinking.	Ensure the SHIELD ON solution is pre-heated to 37°C before adding the tissue to prevent the diffusion of the epoxy out of the sample. [4]	
Tissue Deformation or Damage	Mechanical stress during handling.	Handle the tissue-gel hybrid gently at all stages.
Under-fixation.	Ensure adequate perfusion and incubation times in the SHIELD perfusion solution.	

Conclusion

SHIELD is a powerful and versatile technique for the long-term preservation of fluorescence in a variety of biological samples. By effectively crosslinking and stabilizing fluorescent proteins and other biomolecules, SHIELD enables researchers to store valuable samples for extended periods without significant signal degradation. The detailed protocols and troubleshooting guide provided here offer a comprehensive resource for the successful implementation of SHIELD in your research, facilitating high-quality, long-term fluorescence imaging and analysis.

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